1-(2-Chloro-3-methylphenyl)-2,2-difluoroethan-1-one
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Overview
Description
1-(2-Chloro-3-methylphenyl)-2,2-difluoroethan-1-one is an organic compound characterized by the presence of a chloro-substituted phenyl ring and a difluoroethanone moiety
Preparation Methods
The synthesis of 1-(2-Chloro-3-methylphenyl)-2,2-difluoroethan-1-one typically involves the reaction of 2-chloro-3-methylbenzoyl chloride with difluoroacetic acid in the presence of a suitable catalyst. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or toluene. The reaction is usually carried out at low temperatures to prevent decomposition of the reactants and to ensure high yield of the desired product.
Chemical Reactions Analysis
1-(2-Chloro-3-methylphenyl)-2,2-difluoroethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted phenyl ring, where nucleophiles like hydroxide ions or amines replace the chlorine atom, forming new substituted products.
Scientific Research Applications
1-(2-Chloro-3-methylphenyl)-2,2-difluoroethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-3-methylphenyl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the difluoroethanone moiety is believed to enhance its binding affinity and specificity towards these targets, resulting in the desired biological effects.
Comparison with Similar Compounds
1-(2-Chloro-3-methylphenyl)-2,2-difluoroethan-1-one can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)-2,2-difluoroethan-1-one: Lacks the methyl group, which may affect its chemical reactivity and biological activity.
1-(2-Methylphenyl)-2,2-difluoroethan-1-one: Lacks the chloro group, which may influence its interaction with molecular targets.
1-(2-Chloro-3-methylphenyl)-2-fluoroethan-1-one: Contains only one fluorine atom, which may alter its physicochemical properties and biological effects.
Properties
Molecular Formula |
C9H7ClF2O |
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Molecular Weight |
204.60 g/mol |
IUPAC Name |
1-(2-chloro-3-methylphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C9H7ClF2O/c1-5-3-2-4-6(7(5)10)8(13)9(11)12/h2-4,9H,1H3 |
InChI Key |
OVUQPCSVQCIPJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C(F)F)Cl |
Origin of Product |
United States |
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